![molecular formula C17H21NO2 B14481626 Ethyl 2-cyano-3-[4-(2-methylpropyl)phenyl]but-2-enoate CAS No. 64833-79-0](/img/structure/B14481626.png)
Ethyl 2-cyano-3-[4-(2-methylpropyl)phenyl]but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-cyano-3-[4-(2-methylpropyl)phenyl]but-2-enoate is an organic compound with a complex structure that includes a cyano group, an ester group, and a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyano-3-[4-(2-methylpropyl)phenyl]but-2-enoate typically involves the reaction of an aldehyde with cyanoacetic ester in the presence of a base such as piperidine. The reaction is carried out in ethanol, and the mixture is heated until a precipitate forms . This method is commonly used in laboratory settings to produce the compound in small quantities.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-3-[4-(2-methylpropyl)phenyl]but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
Ethyl 2-cyano-3-[4-(2-methylpropyl)phenyl]but-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Ethyl 2-cyano-3-[4-(2-methylpropyl)phenyl]but-2-enoate exerts its effects involves interactions with various molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The ester group can undergo hydrolysis, releasing the active acid form of the compound. These interactions can affect cellular pathways and enzyme activities, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-cyano-3-phenyl-2-butenoate: Similar structure but lacks the substituted phenyl ring.
Methyl 2-cyano-3-phenylprop-2-enoate: Similar ester and cyano groups but different alkyl substituent.
2-Cyano-3-(4-ethoxyphenyl)acrylic acid: Similar cyano and phenyl groups but different ester group.
Uniqueness
Ethyl 2-cyano-3-[4-(2-methylpropyl)phenyl]but-2-enoate is unique due to the presence of the 2-methylpropyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can lead to different interactions with molecular targets compared to similar compounds.
Properties
CAS No. |
64833-79-0 |
|---|---|
Molecular Formula |
C17H21NO2 |
Molecular Weight |
271.35 g/mol |
IUPAC Name |
ethyl 2-cyano-3-[4-(2-methylpropyl)phenyl]but-2-enoate |
InChI |
InChI=1S/C17H21NO2/c1-5-20-17(19)16(11-18)13(4)15-8-6-14(7-9-15)10-12(2)3/h6-9,12H,5,10H2,1-4H3 |
InChI Key |
RJMWRSIDLBHETN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C(C)C1=CC=C(C=C1)CC(C)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl chloro{[ethoxy(fluoro)phosphoryl]methoxy}acetate](/img/structure/B14481548.png)
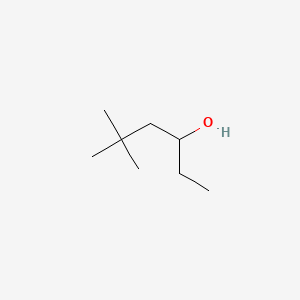

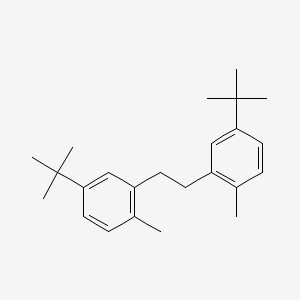
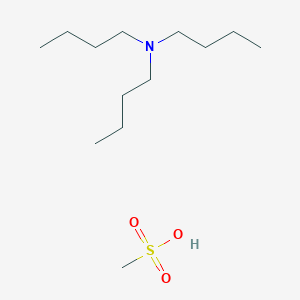

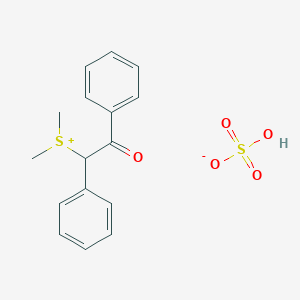
![Tributyl[(3-phenylprop-2-EN-1-YL)oxy]stannane](/img/structure/B14481597.png)
![1,4-Diphenyl-2,3,7-trioxabicyclo[2.2.1]heptane](/img/structure/B14481601.png)
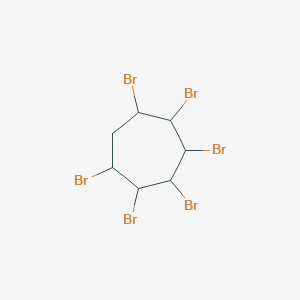
![7-Phenyldispiro[2.2.4~6~.2~3~]dodeca-4,7,11-triene](/img/structure/B14481610.png)
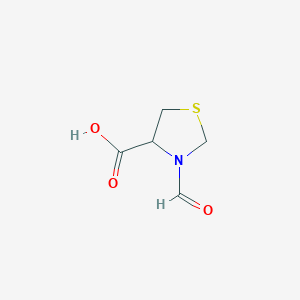
![2-Cyano-2-({[(ethylsulfanyl)carbonyl]oxy}imino)-N-methylacetamide](/img/structure/B14481625.png)
